molecular formula C6H5F3N2O B599372 6-(Trifluoromethoxy)pyridin-3-amine CAS No. 135900-33-3

6-(Trifluoromethoxy)pyridin-3-amine

Cat. No.: B599372
CAS No.: 135900-33-3
M. Wt: 178.114
InChI Key: HYBWXJYCVPLEPI-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H5F3N2O It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the pyridine ring at the 6th position and an amine group (-NH2) at the 3rd position

Scientific Research Applications

6-(Trifluoromethoxy)pyridin-3-amine has diverse applications in scientific research, including:

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet for “6-(Trifluoromethoxy)pyridin-3-amine” indicates that it may be harmful if swallowed and may cause eye irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

Trifluoromethylpyridines, including “6-(Trifluoromethoxy)pyridin-3-amine”, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)pyridin-3-amine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the trifluoromethoxylation of pyridin-3-amine using trifluoromethoxylating reagents. This process often requires specific reaction conditions, such as the use of a suitable solvent (e.g., nitromethane) and elevated temperatures (e.g., 80°C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridines .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridin-3-amine
  • 5-Amino-α,α,α-trifluoro-2-picoline
  • 6-(Trifluoromethyl)pyridin-3-ol

Comparison: 6-(Trifluoromethoxy)pyridin-3-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

6-(trifluoromethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBWXJYCVPLEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672190
Record name 6-(Trifluoromethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135900-33-3
Record name 6-(Trifluoromethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethoxy)pyridin-3-amine
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